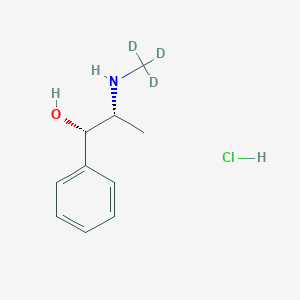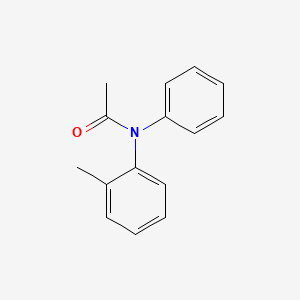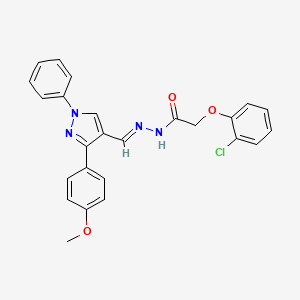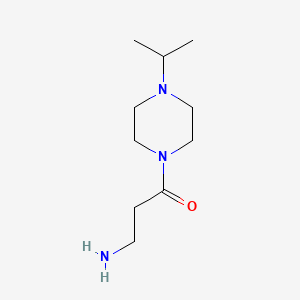
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride is a deuterated form of (1S,2R)-(+)-Ephedrine Hydrochloride, which is a chiral compound commonly used in asymmetric synthesis. It is a stimulant and appetite suppressant, often found in traditional Chinese medicine, such as má huáng . The deuterated form is used in scientific research to study metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-(+)-Ephedrine-d3 Hydrochloride involves the incorporation of deuterium atoms into the ephedrine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-methcathinone using permanganate as the oxidizing agent.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: ®-Methcathinone
Reduction: Corresponding amines and alcohols
Substitution: Various ephedrine derivatives
Scientific Research Applications
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride is widely used in scientific research due to its unique properties:
Biology: Employed in metabolic studies to trace the biochemical pathways of ephedrine and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ephedrine.
Industry: Applied in the quality control testing of dietary supplements containing ephedrine.
Mechanism of Action
The mechanism of action of (1S,2R)-(+)-Ephedrine-d3 Hydrochloride involves its interaction with adrenergic receptors. It stimulates the release of norepinephrine and dopamine, leading to increased heart rate, blood pressure, and bronchodilation. The deuterium atoms in the compound help in studying the metabolic pathways and the rate of metabolism, providing insights into its pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-(-)-Ephedrine Hydrochloride
- (1S,2S)-(+)-Pseudoephedrine Hydrochloride
- (1R,2R)-(-)-Pseudoephedrine Hydrochloride
- DL-Ephedrine Hydrochloride
- (1S,2R)-(+)-N-Methylephedrine
- (1S,2R)-(+)-Norephedrine
Uniqueness
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which makes it an invaluable tool in metabolic and pharmacokinetic studies. The deuterium atoms provide stability and allow for precise tracing in biochemical pathways, making it superior for research purposes compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
204.71 g/mol |
IUPAC Name |
(1S,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m1./s1/i2D3; |
InChI Key |
BALXUFOVQVENIU-GJMMVNDCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@H](C)[C@H](C1=CC=CC=C1)O.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B15087701.png)

![4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid](/img/structure/B15087715.png)
![[5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol](/img/structure/B15087727.png)
![(3E)-3-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene}-3H-indol-2-ol](/img/structure/B15087737.png)


![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylbenzamide](/img/structure/B15087761.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15087767.png)


![1-hydroxy-3-oxo-N-(4-phenylthiazol-2-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B15087793.png)

